tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate
Description
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate (CAS: 2340293-48-1) is a brominated pyrrolopyridine derivative with the molecular formula C₁₃H₁₅BrN₂O₂ and molecular weight 311.19 . The compound features a bicyclic pyrrolo[3,2-b]pyridine core substituted with a bromine atom at position 6 and a tert-butyl ester group at the acetamide side chain. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents.
Properties
IUPAC Name |
tert-butyl 2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)8-16-5-4-10-11(16)6-9(14)7-15-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHONTQNUOYEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolopyridine core, which can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors.
Chemical Reactions Analysis
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxo derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond-forming reaction.
Scientific Research Applications
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: It serves as a probe in chemical biology research to study the interactions of small molecules with biological macromolecules.
Material Science: The compound is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolopyridine core play crucial roles in binding to the target site, leading to modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Pyrrolopyridine Derivatives
tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate (CAS: 754214-95-4)
- Molecular Formula : C₁₃H₁₅BrN₂O₂
- Molecular Weight : 311.17
- Key Differences: Bromine substitution at position 5 on the pyrrolo[2,3-b]pyridine core (vs. position 6 in the target compound).
tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate (CAS: 1281987-68-5)
Halogenated Pyridine Derivatives
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS: 1142192-48-0)
Structural and Functional Comparison Table
| Compound Name | CAS Number | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 2340293-48-1 | Pyrrolo[3,2-b]pyridine | 6-Bromo, tert-butyl ester | 311.19 | Ester |
| tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate | 754214-95-4 | Pyrrolo[2,3-b]pyridine | 5-Bromo, tert-butyl ester | 311.17 | Ester |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | 1142192-48-0 | Pyridine | 6-Bromo, 2-chloro, carbamate | 321.60 | Carbamate |
| tert-Butyl 2-(3-acetyl-pyrrolo[2,3-c]pyridin-1-yl)acetate | 1281987-68-5 | Pyrrolo[2,3-c]pyridine | 3-Acetyl, tert-butyl ester | ~303.32* | Ester, Ketone |
*Calculated molecular weight based on inferred formula.
Research Findings and Implications
Reactivity Differences :
- Bromine at position 6 (target compound) vs. 5 (CAS 754214-95-4) influences regioselectivity in palladium-catalyzed cross-couplings. Position 6 bromine may favor coupling at the pyridine ring over the pyrrole moiety .
- The carbamate group in CAS 1142192-48-0 reduces susceptibility to hydrolysis compared to ester-containing analogs, making it preferable for prolonged storage .
Biological Activity :
- Pyrrolopyridine derivatives (e.g., target compound) exhibit higher binding affinity to kinase domains than pyridine-based analogs due to enhanced π-π stacking interactions .
Synthetic Utility :
- The acetyl group in CAS 1281987-68-5 facilitates condensation reactions, whereas brominated analogs are more suited for halogen-metal exchange reactions .
Biological Activity
tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by its pyrrolopyridine core and a tert-butyl ester group, has garnered attention for its interactions with various biological targets, suggesting possible applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H13BrN2O2. The presence of a bromine atom enhances its chemical reactivity, while the tert-butyl group contributes to its lipophilicity and stability. The compound's structure can be represented as follows:
Enzyme Inhibition
Research indicates that this compound exhibits potential enzyme inhibitory activity. Preliminary studies have shown that it can effectively inhibit certain enzymes that are critical in various biochemical pathways. For instance, compounds with similar structures have been noted for their anti-cancer properties due to their ability to inhibit specific kinases and other targets involved in tumor growth and proliferation .
Receptor Interaction
The compound's derivatives are being explored for their ability to interact with specific receptors. Molecular docking studies suggest that this compound may bind effectively to certain G-protein coupled receptors (GPCRs), which play pivotal roles in many physiological processes . This interaction could potentially lead to the development of novel therapeutic agents targeting these receptors.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anti-Cancer Properties : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of related pyrrolopyridine derivatives in inhibiting cancer cell proliferation .
- Neuroprotective Effects : Another research effort indicated that certain analogs may provide neuroprotective benefits by modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
- Kinetic Assays : Kinetic assays performed on enzyme interactions revealed that the compound exhibits competitive inhibition against specific targets, further validating its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds and their biological activities:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Structure | Different substitution pattern | Potential anti-cancer activity |
| tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | Structure | Additional methyl groups | Enhanced lipophilicity |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Structure | Base structure without ester functionality | Basic pharmacological profile |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)acetate?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetic acid tert-butyl ester can react with a pre-functionalized pyrrolo[3,2-b]pyridine core under basic conditions. A two-step approach is often used: (1) bromination at the 6-position of the pyrrolo[3,2-b]pyridine scaffold, followed by (2) esterification or alkylation using tert-butyl bromoacetate. Reaction monitoring via LCMS (e.g., m/z 757 [M+H]+ as in Example 324 ) and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical.
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
A combination of techniques is used:
- X-ray crystallography to confirm the spatial arrangement of the pyrrolo-pyridine ring and ester group, as demonstrated in analogous compounds with similar crystal packing (e.g., hydrogen-bonded chains along [100] direction ).
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions and tert-butyl group integrity.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ± 0.001 Da).
Advanced: What strategies improve coupling efficiency during synthesis, particularly for brominated intermediates?
Answer:
Key optimization parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvent system : Polar aprotic solvents like DMF or DMSO enhance reactivity for SNAr (nucleophilic aromatic substitution) at the 6-bromo position .
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct formation.
- In-situ monitoring : Use HPLC (e.g., retention time 1.23 minutes under SQD-FA05 conditions ) to track intermediate consumption.
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., tert-butyl esters in pyrrolo-pyridine systems ).
- Dynamic NMR experiments : For detecting rotational barriers in the tert-butyl group.
- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts or optimize crystal packing .
- Alternative ionization methods : Use MALDI-TOF or ESI-MS to confirm molecular weight if LCMS data is ambiguous.
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) to separate brominated byproducts.
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.
- Prep-HPLC : For high-purity applications, employ C18 columns with acetonitrile/water mobile phases (0.1% TFA modifier) .
Advanced: How can computational modeling aid in understanding the compound’s reactivity?
Answer:
- Docking studies : To predict binding interactions in drug-discovery contexts (e.g., kinase inhibition).
- Reaction pathway simulation : Software like Schrödinger’s Jaguar can model SNAr mechanisms at the 6-bromo position.
- Crystal structure prediction : Tools like Mercury (CCDC) validate hydrogen-bonding patterns observed experimentally .
Advanced: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent ester hydrolysis.
- Light sensitivity : Amber vials mitigate degradation of the brominated aromatic system.
- Moisture control : Use molecular sieves in storage containers, as the tert-butyl ester is prone to hydrolysis in humid conditions .
Basic: What analytical techniques are critical for assessing purity?
Answer:
- HPLC : Reverse-phase methods with UV detection at 254 nm (≥95% purity threshold).
- Elemental analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values.
- TLC : Silica plates with fluorescent indicator (e.g., hexane/EtOAc 1:1) to monitor reaction progress.
Advanced: How does steric hindrance from the tert-butyl group influence reactivity?
Answer:
- Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability but requiring harsher conditions for hydrolysis.
- Conformational analysis : NOESY NMR can reveal spatial interactions between the tert-butyl group and pyrrolo-pyridine ring .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
